1-(Naphthylsulfonyl)-4-(piperidin-1-ylcarbonyl)piperazine
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Overview
Description
Sulfonylated piperazine derivative 1 is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which imparts unique chemical and biological properties. The sulfonyl group enhances the solubility and stability of the compound, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonylated piperazine derivative 1 typically involves the reaction of a piperazine derivative with a sulfonyl chloride. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization gives the desired sulfonylated piperazine derivative.
Industrial Production Methods: In industrial settings, the production of sulfonylated piperazine derivatives can be scaled up using batch or flow reactors. A simplified procedure involves the use of protonated piperazine in a one-pot-one-step reaction, catalyzed by metal ions supported on commercial polymeric resins . This method is efficient and aligns with the principles of green and sustainable chemistry.
Chemical Reactions Analysis
Types of Reactions: Sulfonylated piperazine derivative 1 undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted piperazines.
Scientific Research Applications
Sulfonylated piperazine derivative 1 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It shows promise as a drug candidate for the treatment of tuberculosis and other bacterial infections.
Industry: The compound is used in the development of new materials with enhanced stability and solubility.
Mechanism of Action
The mechanism of action of sulfonylated piperazine derivative 1 involves the inhibition of specific enzymes. For instance, it targets the essential flavoenzyme DprE1 in Mycobacterium tuberculosis, blocking the synthesis of the cell wall precursor decaprenyl phosphoarabinose . This inhibition leads to the lysis of the bacterial cell, making it an effective antibacterial agent.
Comparison with Similar Compounds
Macozinone (MCZ): A tuberculosis drug candidate that also targets DprE1 but has different solubility and stability profiles.
Benzothiazinones (BTZ): These compounds are potent DprE1 inhibitors with minimal inhibitory concentrations in the nanomolar range.
Uniqueness: Sulfonylated piperazine derivative 1 is unique due to its enhanced solubility and stability compared to other similar compounds. The presence of the sulfonyl group decreases hydrophobicity, which may increase solubility in physiological conditions .
Properties
Molecular Formula |
C20H25N3O3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
(4-naphthalen-1-ylsulfonylpiperazin-1-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C20H25N3O3S/c24-20(21-11-4-1-5-12-21)22-13-15-23(16-14-22)27(25,26)19-10-6-8-17-7-2-3-9-18(17)19/h2-3,6-10H,1,4-5,11-16H2 |
InChI Key |
FVGJQXBVEVXXEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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